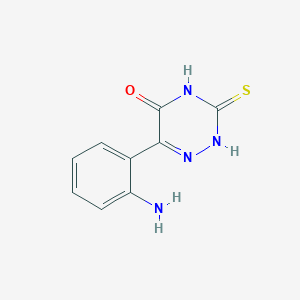

6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

6-(2-aminophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4OS/c10-6-4-2-1-3-5(6)7-8(14)11-9(15)13-12-7/h1-4H,10H2,(H2,11,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQIBJNEKJDVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351925 | |

| Record name | 6-(2-Aminophenyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27161-64-4 | |

| Record name | 6-(2-Aminophenyl)-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one. This molecule is of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-triazine core in a variety of biologically active agents.[1] The presence of a versatile 2-aminophenyl substituent and a reactive mercapto group offers numerous possibilities for further chemical modifications and the development of novel pharmaceutical candidates. This document outlines a validated synthetic protocol, delves into the mechanistic underpinnings of the reaction, and provides a detailed guide to the structural elucidation of the target compound using modern spectroscopic techniques.

Introduction: The Significance of 1,2,4-Triazine Scaffolds

The 1,2,4-triazine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The unique arrangement of nitrogen atoms in the triazine ring allows for a multitude of interactions with biological targets. The title compound, this compound, incorporates three key pharmacophoric features: the 1,2,4-triazine-5-one core, a reactive mercapto group that can undergo tautomerization to a thione, and a 2-aminophenyl moiety that provides a site for further derivatization or can participate in key binding interactions.

The synthesis of this compound is primarily achieved through the cyclocondensation of isatin with thiocarbohydrazide. Isatin serves as a versatile precursor, providing the foundational 2-aminophenyl ketone structure necessary for the formation of the triazine ring.[2][3] This guide will provide a detailed, step-by-step methodology for this synthesis, along with an in-depth analysis of the characterization data required to confirm the identity and purity of the final product.

Synthesis of this compound

The synthesis of the title compound is a multi-step, one-pot reaction that leverages the reactivity of the isatin carbonyl groups with the nucleophilic centers of thiocarbohydrazide. The overall workflow for the synthesis and subsequent characterization is depicted below.

Caption: Overall workflow for the synthesis and characterization of the target compound.

Proposed Reaction Mechanism

The reaction proceeds through an initial condensation of the C3-keto group of isatin with one of the terminal amino groups of thiocarbohydrazide to form a thiocarbohydrazone intermediate. This is followed by an intramolecular cyclization involving the second terminal amino group of the thiocarbohydrazide and the C2-carbonyl (amide) of the isatin ring. This cyclization is accompanied by the opening of the isatin lactam ring, leading to the formation of the 2-aminophenyl substituent and the 1,2,4-triazine ring. The reaction is typically catalyzed by an acid, such as glacial acetic acid.

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol

Materials and Reagents:

-

Isatin (1.0 eq)

-

Thiocarbohydrazide (1.0 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Distilled Water

Procedure:

-

A mixture of isatin (0.01 mol) and thiocarbohydrazide (0.01 mol) is taken in a round-bottom flask.

-

Absolute ethanol (30 mL) and a catalytic amount of glacial acetic acid (0.5 mL) are added to the flask.

-

The reaction mixture is refluxed with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration and washed with cold ethanol to remove any unreacted starting materials.

-

The crude product is then purified by recrystallization from absolute ethanol to yield the pure this compound.

Characterization of the Synthesized Compound

A thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the aminophenyl group, the amine protons, and the protons of the triazine ring.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.5 | Multiplet | 4H |

| NH₂ | 5.0 - 5.5 | Broad Singlet | 2H |

| NH (Triazine) | 11.0 - 12.0 | Broad Singlet | 1H |

| SH | 13.0 - 14.0 | Broad Singlet | 1H |

| NH (Triazine) | 8.0 - 8.5 | Broad Singlet | 1H |

Note: The chemical shifts of NH and SH protons are concentration and solvent dependent and may exchange with D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=S | 175 - 185 |

| C=O | 160 - 170 |

| C=N | 145 - 155 |

| Aromatic-C | 115 - 150 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum should be recorded in the range of 4000-400 cm⁻¹.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| N-H (amine) stretch | 3400 - 3200 | Medium |

| N-H (amide) stretch | 3300 - 3100 | Medium |

| C-H (aromatic) stretch | 3100 - 3000 | Medium |

| C=O (amide) stretch | 1700 - 1650 | Strong |

| C=N stretch | 1640 - 1580 | Medium |

| C=C (aromatic) stretch | 1600 - 1450 | Medium |

| C=S stretch | 1250 - 1050 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its structure.

Expected Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₈N₄OS), which is approximately 220.25 g/mol .

Key Fragmentation Patterns: The fragmentation of 1,2,4-triazine derivatives can be complex.[4][5][6] Common fragmentation pathways may involve the loss of small molecules such as HCN, N₂, CO, and SH. The fragmentation of the aminophenyl group would also contribute to the overall pattern.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The successful synthesis of the target compound should yield a product with the expected physical properties (e.g., melting point, solubility). The collective data from NMR, FTIR, and Mass Spectrometry should be consistent and unequivocally support the proposed structure of this compound. Any significant deviation from the expected data would indicate the presence of impurities or the formation of an unexpected product, prompting further investigation and purification.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. By following the outlined procedures and utilizing the provided spectroscopic data for comparison, researchers can confidently synthesize and validate this important heterocyclic compound. The versatile nature of this molecule makes it an attractive starting point for the development of new chemical entities with potential therapeutic applications.

References

-

Sherif, M. H., & Abd El-Hady, H. (n.d.). Electron impact ionization mass spectra of 1, 2, 4-triazine derivatives with antimicrobial activity. TSI Journals. Retrieved from [Link]

-

Mass fragmentation pattern of compound 13. (n.d.). ResearchGate. Retrieved from [Link]

-

Badawy, M. A., & Abdel-Hady, S. A. (1991). Reaction of isatin with thiocarbohydrazide: a correction. Archiv der Pharmazie, 324(6), 349–351. Retrieved from [Link]

-

Gangarapu, K., Manda, S., Jallapally, A., Thota, S., Karki, S. S., Balzarini, J., De Clercq, E., & Tokuda, H. (2013). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. Medicinal Chemistry Research, 22(10), 4988-4997. Retrieved from [Link]

-

Recent advances in cyclization reactions of isatins or thioisatins via C–N or C–S bond cleavage. (2021). Organic Chemistry Frontiers. Retrieved from [Link]

-

Thiocarbohydrazides: Synthesis and Reactions. (2012). Scientific & Academic Publishing. Retrieved from [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). ResearchGate. Retrieved from [Link]

-

Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. (2022). PMC. Retrieved from [Link]

-

Synthesis of 6-R-3-(2-Aminophenyl)-2Н-1,2,4-Thriazin-5-ones: Resources and Limitations. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of New Fluorine/Phosphorus Substituted 6-(2'-Amino Phenyl)-3-Thioxo-1,2,4-Triazin-5(2H, 4H)One and Their Related Alkylated Systems as Molluscicidal Agent as against the Snails Responsible for Bilharziasis Diseases. (n.d.). Scirp.org. Retrieved from [Link]

- US4252944A - 4-Amino-6-(2-carboxyphenyl)-3-mercapto-1,2,4-triazin-5(4H). (n.d.). Google Patents.

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2018). ResearchGate. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

1,2,4-triazine derivatives: Synthesis and biological applications. (n.d.). International Journal of Pharma Sciences and Research. Retrieved from [Link]

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. Reaction of isatin with thiocarbohydrazide: a correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic analysis (NMR, IR, Mass Spec) of 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one

An In-Depth Technical Guide to the Spectroscopic Analysis of 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of this compound, a heterocyclic compound of interest in pharmaceutical research. As a Senior Application Scientist, this document moves beyond mere data presentation to explain the causality behind the analytical choices, ensuring a robust, self-validating approach. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a complete and unambiguous spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize complex organic molecules and establish reference standards for quality control.[1][2][3]

Introduction: The Imperative for Spectroscopic Verification

The compound this compound belongs to the triazine class of heterocyclic compounds, a scaffold frequently explored in medicinal chemistry for its diverse biological activities.[4][5][6] The precise arrangement of its functional groups—an aminophenyl ring, a mercapto group, and a triazinone core—dictates its chemical properties and potential therapeutic efficacy. Therefore, unambiguous structural confirmation is not merely an academic exercise; it is a fundamental requirement for drug discovery, development, and quality assurance.[7]

Spectroscopic analysis provides the high-fidelity data required to confirm molecular identity, purity, and stability.[1][8] This guide details the integrated use of three core techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework and establish atom connectivity.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.[3]

-

Mass Spectrometry (MS): To determine the precise molecular weight and elemental composition.[3]

By combining these orthogonal techniques, we create a multi-faceted analytical protocol that ensures the highest degree of confidence in the structural assignment.

The Analytical Workflow: An Integrated Strategy

A robust characterization workflow does not treat each analysis in isolation. Instead, it follows a logical progression where the results from one technique inform and corroborate the others. The workflow is designed to move from foundational group identification to precise mass verification and finally to a detailed map of atomic connectivity.

Sources

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. Spectroscopy: A Key Driver in Quality Control Across Industries - Article [avantes.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 8. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]

Crystal structure of 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one

An In-depth Technical Guide to the Synthesis, Structure, and Significance of 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one

This guide provides a comprehensive technical overview of the heterocyclic compound this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes established synthetic protocols, advanced structural analysis techniques, and computational insights to deliver a thorough understanding of this molecule and the broader class of 1,2,4-triazine derivatives. We will explore not only the fundamental chemical and physical properties but also the causality behind the experimental methodologies and the potential pharmacological implications of its structural features.

Introduction: The 1,2,4-Triazine Scaffold in Medicinal Chemistry

The 1,2,4-triazine nucleus is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities.[1] Its structural versatility and ability to engage in various intermolecular interactions, particularly hydrogen bonding, have established it as a central motif in modern drug discovery.[1] Marketed drugs incorporating this moiety span a wide range of therapeutic areas, underscoring its importance.[1]

The title compound, this compound, combines several key pharmacophores:

-

The 1,2,4-triazine-5-one ring: Provides a rigid core capable of acting as both a hydrogen bond donor and acceptor.

-

The 3-mercapto group: Introduces a nucleophilic center and a potential coordination site for metal ions in metalloenzymes. It can exist in tautomeric equilibrium with the thione form.

-

The 6-(2-aminophenyl) substituent: Adds a flexible aromatic side chain with a primary amine, offering an additional site for hydrogen bonding and potential for further chemical modification.

Understanding the precise three-dimensional arrangement of these features through single-crystal X-ray diffraction is paramount. The crystal structure reveals definitive information on bond lengths, planarity, and, most critically, the supramolecular assembly dictated by intermolecular forces. This knowledge is indispensable for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutic agents.[2]

Synthesis and Structural Confirmation

The synthesis of 1,2,4-triazine derivatives is well-established. A common and effective strategy involves the cyclocondensation of a 1,2-dicarbonyl compound with a derivative of thiosemicarbazide.[3][4] The following protocol describes a representative pathway for the synthesis of the title compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Methodology: This procedure is adapted from established methods for related 3-mercapto-1,2,4-triazine derivatives.[3][5]

-

Step 1: Preparation of the α-keto acid. (2-Aminophenyl)glyoxylic acid is prepared via the oxidation of isatin.

-

Step 2: Cyclocondensation.

-

To a solution of (2-aminophenyl)glyoxylic acid (1 equivalent) in a mixture of ethanol and water, add thiosemicarbazide (1.1 equivalents).

-

Add a catalytic amount of a weak base, such as sodium acetate, to facilitate the reaction.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: The reaction proceeds via the initial formation of a thiosemicarbazone intermediate through the condensation of the more reactive ketone carbonyl with thiosemicarbazide. Subsequent intramolecular cyclization with the carboxylic acid group, followed by dehydration, yields the triazinone ring. The weak base is crucial for deprotonating the thiosemicarbazide, increasing its nucleophilicity.

-

-

Step 3: Isolation and Purification.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent, such as dimethylformamide (DMF) or an ethanol/water mixture, to obtain purified crystals.

-

Spectroscopic Characterization

Confirmation of the synthesized structure is achieved through standard spectroscopic methods.

-

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands. Key vibrations include N-H stretching for the amine and amide groups (~3400-3200 cm⁻¹), C=O stretching of the triazinone ring (~1700-1680 cm⁻¹), C=N stretching (~1620 cm⁻¹), and C=S stretching of the thione tautomer (~1250 cm⁻¹).[4][6]

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the proton NMR spectrum should display distinct signals for the aromatic protons of the aminophenyl ring (typically in the δ 6.5-7.5 ppm range), a broad singlet for the NH₂ protons, and exchangeable protons for the N-H and S-H groups of the triazine ring.[4][7]

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the carbonyl (δ ~160-170 ppm) and thione (δ ~175-185 ppm) carbons, in addition to the signals for the aromatic carbons and the C5/C6 carbons of the triazine ring.[1][7]

Crystal Structure Analysis

While crystallographic data for the specific title compound is not publicly available, we can present a detailed analysis based on the closely related and well-characterized structure of 3-amino-1,2,4-triazine to illustrate the core principles and expected structural features.[7] This serves as an authoritative proxy for understanding the fundamental geometry and intermolecular interactions inherent to this class of compounds.

Methodology: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent like acetonitrile or DMF.[7]

-

Data Collection: A selected crystal is mounted on a diffractometer. Data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Structural Insights from a Representative Analog (3-Amino-1,2,4-triazine)

The analysis of 3-amino-1,2,4-triazine reveals foundational structural characteristics that are highly relevant to the title compound.[7]

Table 1: Representative Crystallographic Data

| Parameter | Value (for 3-amino-1,2,4-triazine[7]) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.791(1) |

| b (Å) | 14.542(4) |

| c (Å) | 7.561(2) |

| β (°) | 98.78(1) |

| V (ų) | 411.3(2) |

| Z | 4 |

| R-factor | 0.038 |

Molecular Geometry: The 1,2,4-triazine ring is nearly planar, a common feature of aromatic heterocyclic systems. The bond lengths within the ring indicate a delocalized π-electron system. For instance, the C-N and N-N bond lengths are intermediate between single and double bonds, confirming the aromatic character.[7] The exocyclic C-NH₂ bond typically shows partial double-bond character, suggesting resonance between the amino group and the triazine ring.[7]

Supramolecular Assembly and Hydrogen Bonding: The crystal packing is dominated by intermolecular hydrogen bonds. In the case of 3-amino-1,2,4-triazine, the amino group acts as a hydrogen bond donor, while the ring nitrogen atoms act as acceptors.[7] This results in the formation of robust hydrogen-bonded networks, such as dimers or extended chains, which stabilize the crystal lattice.

For the title compound, This compound , we can predict a more complex and extensive hydrogen-bonding network. The N4-H, the aminophenyl -NH₂, and the mercapto/thione -SH/-NH groups all serve as potential hydrogen bond donors. The triazinone C5=O, the ring nitrogens, and the sulfur atom can all act as acceptors. These interactions are critical in defining the solid-state structure and influencing physical properties like solubility and melting point.

Diagram 1: Predicted Intermolecular Hydrogen Bonding

This diagram illustrates the predicted hydrogen bonding pattern for the title compound, forming a dimeric structure, a common motif in such systems. The carbonyl oxygen (O) and ring nitrogen (N) act as acceptors, while the ring NH and the exocyclic aminophenyl NH₂ act as donors.

Caption: Predicted hydrogen-bonded dimer of the title compound.

Computational Chemistry and Molecular Modeling

To complement experimental data, computational methods like Density Functional Theory (DFT) and molecular docking are invaluable tools for studying 1,2,4-triazine derivatives.[1][8]

-

Density Functional Theory (DFT): DFT calculations can predict molecular geometries, vibrational frequencies (to aid in IR spectra interpretation), and electronic properties such as HOMO-LUMO energy gaps. This information helps in understanding the molecule's reactivity and potential as an electronic material.[6]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For 1,2,4-triazine derivatives, which are often investigated as enzyme inhibitors, docking studies can identify key amino acid residues in the active site that interact with the ligand.[9][10] Studies have shown that the triazine core often forms critical hydrogen bonds with residues like asparagine or arginine, while aromatic substituents engage in hydrophobic or π-π stacking interactions.[2][9]

Diagram 2: Experimental & Computational Workflow

This flowchart outlines the integrated workflow, from initial synthesis to final structural and functional analysis, highlighting the synergy between experimental and computational approaches.

Caption: Phased drug discovery pipeline for triazine candidates.

Conclusion

While the definitive crystal structure of this compound awaits experimental elucidation, a comprehensive understanding of its chemical nature can be constructed from the rich body of literature on related analogs. The synthetic pathways are well-established, and a combination of spectroscopic and computational techniques provides robust confirmation of its molecular structure and electronic properties. The analysis of representative crystal structures highlights the critical role of intermolecular hydrogen bonding in defining the solid-state architecture of these compounds. The inherent biological potential of the 1,2,4-triazine scaffold, combined with the specific pharmacophoric features of the title compound, marks it as a molecule of significant interest for future research in medicinal chemistry and materials science.

References

-

Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. (n.d.). National Institutes of Health.

-

Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. (n.d.). RSC Publishing.

-

Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. (n.d.). PubMed Central.

-

Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). ACS Publications.

-

6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (n.d.). PubMed Central.

-

Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (n.d.). National Institutes of Health.

-

Crystal Structure of 3-Amino-1,2,4-triazine. (n.d.). J-Stage.

-

Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. (2016). RSC Publishing.

-

Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. (2017). PubMed.

-

Chemical and Spectrophotometric Investigations of 3-Mercapto- 5,6-diphenyl-1,2,4-triazine as a New Carboxyl Activating Group. (n.d.). Journal of the Chemical Society of Pakistan.

-

Chemical structure oft[2][8][9]riazine and properties of its derivatives. (n.d.). ResearchGate.

-

Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (n.d.). Heptares Therapeutics Limited.

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (n.d.). Journal of Medicinal and Chemical Sciences.

-

Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (n.d.). ResearchGate.

-

Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. (2022). MDPI.

-

Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022). MDPI.

-

Synthesis of 6-R-3-(2-Aminophenyl)-2Н-1,2,4-Thriazin-5-ones: Resources and Limitations. (n.d.). ResearchGate.

Sources

- 1. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 3-mercapto-1,2,4-triazine derivatives

An In-Depth Technical Guide to Tautomerism in 3-Mercapto-1,2,4-Triazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Dynamic Nature of a Privileged Scaffold

The 1,2,4-triazine nucleus is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] Among its numerous derivatives, the 3-mercapto-1,2,4-triazines represent a particularly fascinating and functionally significant class. Their chemical reactivity and, crucially, their biological interactions are profoundly governed by a subtle yet powerful phenomenon: tautomerism. This guide provides an in-depth exploration of the thiol-thione tautomerism inherent to these molecules, offering a blend of theoretical principles, practical experimental methodologies, and field-proven insights to empower researchers in their drug discovery and development endeavors. Understanding and controlling this tautomeric equilibrium is not merely an academic exercise; it is a critical step in rationally designing more effective and specific therapeutic agents.

Part 1: The Core Principle: Thiol-Thione Tautomerism in 3-Mercapto-1,2,4-Triazines

Tautomerism refers to the chemical equilibrium between two or more interconvertible structural isomers. In the case of 3-mercapto-1,2,4-triazine derivatives, the principal tautomeric relationship is the prototropic shift between a thiol (C-SH) form and a thione (C=S) form.[1][2] This dynamic equilibrium involves the migration of a proton between the sulfur atom and a nitrogen atom within the triazine ring.

The two primary tautomers are:

-

The Thiol Form (Mercapto Tautomer): Characterized by a carbon-sulfur single bond with the proton residing on the sulfur atom, resulting in a -SH group. This form often possesses aromatic character within the triazine ring.

-

The Thione Form (Thioxo Tautomer): Characterized by a carbon-sulfur double bond (C=S) with the proton located on one of the nitrogen atoms of the triazine ring. This form is typically more polar.

The position of this equilibrium is not static; it is a delicate balance influenced by a multitude of factors.

Factors Influencing the Tautomeric Equilibrium

The predominance of one tautomer over the other is dictated by its relative thermodynamic stability, which is in turn influenced by the molecule's environment and structural features.

1.1.1. Solvent Effects: The Polarity Paradigm

The polarity of the solvent plays a pivotal role in shifting the tautomeric equilibrium.[6][7]

-

Polar Solvents (e.g., water, ethanol, DMSO): These solvents preferentially stabilize the more polar thione tautomer through hydrogen bonding and dipole-dipole interactions.[6] In aqueous solutions, the equilibrium is almost exclusively shifted towards the thione form.[6]

-

Nonpolar Solvents (e.g., dioxane, chloroform): In less polar environments, the less polar thiol form can become more significant.[7]

The choice of solvent is therefore a critical parameter in both the analysis and the application of these compounds.[8][9][10]

1.1.2. Substituent Effects: Electronic Tuning

The electronic nature of substituents on the 1,2,4-triazine ring can significantly influence the acidity of the N-H and S-H protons and the overall electron distribution, thereby altering the tautomeric preference.

-

Electron-withdrawing groups can increase the acidity of the N-H proton, potentially favoring the thione form.

-

Electron-donating groups can increase the electron density on the sulfur atom, which may favor the thiol form.

These substituent effects are crucial in the rational design of derivatives with specific tautomeric properties.

1.1.3. pH and Temperature

The state of ionization of the molecule, dictated by the pH of the medium, will have a profound effect on the observed tautomeric form. At different pH values, anionic or cationic species may be formed, each with its own preferred tautomeric structure. Temperature can also influence the equilibrium, although this effect is often less pronounced than solvent or pH effects.

The Biological Significance of Tautomerism

The different tautomeric forms of a drug molecule can exhibit distinct physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and molecular shape. These differences directly impact how the molecule interacts with its biological target. For instance, one tautomer might fit perfectly into the active site of an enzyme, while the other is inactive. Therefore, understanding the predominant tautomeric form under physiological conditions is paramount for predicting and interpreting biological activity.[11]

Part 2: Experimental and Computational Characterization of Tautomers

A multi-faceted approach, combining spectroscopic and computational methods, is essential for the unambiguous characterization of the tautomeric forms of 3-mercapto-1,2,4-triazine derivatives.

Spectroscopic Techniques: A Window into Molecular Structure

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating tautomeric structures in solution.

-

¹H NMR: The chemical shifts of the N-H and S-H protons are key indicators. The S-H proton of the thiol form typically appears at a different chemical shift than the N-H proton of the thione form.

-

¹³C NMR: The chemical shift of the C3 carbon is highly informative. A signal in the range of 160-180 ppm is characteristic of a thiocarbonyl (C=S) carbon in the thione form.

2.1.2. UV-Visible Spectroscopy

UV-Vis spectroscopy is particularly useful for quantitative studies of tautomeric equilibria. The thiol and thione forms have different chromophores and thus exhibit distinct absorption maxima (λ_max). By comparing the spectrum of a target compound with those of "fixed" derivatives (where the mobile proton is replaced by a non-tautomerizable group like a methyl group on either the sulfur or a nitrogen atom), the position of the equilibrium can be determined.[12][13]

2.1.3. Infrared (IR) Spectroscopy

In the solid state, IR spectroscopy can provide valuable information. The presence of a C=S stretching vibration (typically in the range of 1100-1250 cm⁻¹) is indicative of the thione form, while the absence of this band and the presence of an S-H stretching vibration (around 2550-2600 cm⁻¹) would suggest the thiol form.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the crystalline state.[14][15][16] This technique allows for the precise localization of the proton on either the sulfur or a nitrogen atom, providing definitive evidence for the thione or thiol structure in the solid phase.

Computational Chemistry: Predicting Stability and Spectra

Density Functional Theory (DFT) and other quantum chemical methods are invaluable for predicting the relative stabilities of different tautomers in both the gas phase and in solution (using solvent models).[17][18] These calculations can provide insights into the energetic landscape of the tautomeric equilibrium and can also be used to simulate spectroscopic data (NMR, UV-Vis) to aid in the interpretation of experimental results.[18]

Experimental Protocol: Synthesis of a 3-Mercapto-1,2,4-triazine Derivative

The synthesis of 3-thioxo-1,2,4-triazin-5-one derivatives often involves the condensation of a suitable starting material with thiosemicarbazide or a related reagent.[1][2]

Step-by-Step Methodology:

-

Starting Material Preparation: Begin with a suitable α-keto acid or a related precursor.

-

Condensation Reaction: React the starting material with thiosemicarbazide in a suitable solvent, often with acid or base catalysis.

-

Cyclization: The intermediate thiosemicarbazone undergoes cyclization, often upon heating, to form the 3-thioxo-1,2,4-triazine ring.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent.

-

Characterization: The structure of the synthesized compound is confirmed using NMR, IR, and mass spectrometry.

Data Presentation: Spectroscopic Comparison of Tautomers

| Spectroscopic Method | Thiol Tautomer (C-SH) | Thione Tautomer (C=S) |

| ¹H NMR | S-H proton signal | N-H proton signal |

| ¹³C NMR | C3 signal at lower ppm | C3 signal ~160-180 ppm |

| IR Spectroscopy | S-H stretch (~2550-2600 cm⁻¹) | C=S stretch (~1100-1250 cm⁻¹) |

| UV-Vis Spectroscopy | Distinct λ_max | Different λ_max |

Visualizing the Tautomeric Equilibrium

Caption: Prototropic equilibrium between the thiol and thione tautomers.

Part 3: Implications for Drug Development and Future Perspectives

The tautomeric state of 3-mercapto-1,2,4-triazine derivatives is a critical determinant of their biological activity. A comprehensive understanding of this phenomenon is essential for:

-

Structure-Activity Relationship (SAR) Studies: Rationalizing the observed biological activities of a series of compounds.

-

Drug Design: Intentionally designing molecules that exist in the more active tautomeric form under physiological conditions.

-

Pharmacokinetics: Predicting properties like membrane permeability and metabolic stability, which can be influenced by tautomerism.

Future research in this area will likely focus on the development of novel derivatives with finely tuned tautomeric equilibria to optimize their therapeutic potential. The interplay of advanced spectroscopic techniques and high-level computational modeling will continue to be a driving force in unraveling the complexities of tautomerism in these and other important heterocyclic systems.

Experimental Workflow for Tautomeric Analysis

Caption: A comprehensive workflow for the study of tautomerism.

References

- Beak, P. (1977). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68, 1482-1488.

- Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.

- Albert, A. (n.d.). Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds.

- Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org.

- Shcherbatykh, A. A., Askalepova, O. I., Bulanov, A. O., Shcherbakov, I. N., & Nguyen, S. T. (2024). Thione–thiol tautomerism of I' and II'.

- Beak, P. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing.

- Pasca, R. D., Moldovan, A., Horovitz, O., & Lupan, A. (2017). The four triazine tautomers depicted as a–d, X = H or OH.

- Bede, L., et al. (2021). Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory. Journal of Molecular Modeling, 27(5), 147.

- Lide, D. R. (1973). The thione-thiol tautomerism in simple thioamides. SciSpace.

- Various Authors. (2025). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives.

- Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents.

- Johnson, J. A., et al. (2023). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Knowledge UChicago.

- Karpińska, G., & Dobrowolski, J. Cz. (2015). On tautomerism of 1,2,4-triazol-3-ones. Computational and Theoretical Chemistry, 1052, 58–67.

- Al-Salahi, R. A., & Al-Omar, M. A. (n.d.). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Semantic Scholar.

- Albert, A. (n.d.). Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds.

- Various Authors. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.

- Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Scheme 1. Formation of 3-thioxo-1,2,4-triazin-5-one derivatives (4, 6...).

- Tan, R. (n.d.). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives.

- Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.

- Lowe, A. B. (n.d.). Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity.

- Various Authors. (n.d.). Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals.

- Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH.

- Bakulev, V. A., et al. (2021). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein Journals.

- Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.

- Various Authors. (2025). Tautomerism and conformational isomerism of mercaptoacetylhydrazones of aliphatic and aromatic aldehydes.

- El-Sayed, H. A., et al. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.

- Various Authors. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC - PubMed Central.

- Bede, L., et al. (n.d.). Investigation of Tautomerism of 1,3,5-Triazine Derivative, Stability, and Acidity of Its Tautomers from Density Functional Theory.

- Ahmed, S. T., & Rasool, S. R. (2022).

-

Various Authors. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1][2][6]triazines. NIH.

- Lowe, A. B. (n.d.). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. RSC Publishing.

Sources

- 1. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [file.scirp.org]

- 2. scirp.org [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 5. ijpsr.info [ijpsr.info]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds [digitalcollections.anu.edu.au]

- 13. Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds [openresearch-repository.anu.edu.au]

- 14. mdpi.com [mdpi.com]

- 15. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Investigation of tautomerism of 1,3,5-triazine derivative, stability, and acidity of its tautomers from density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Chemical properties of 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one

An In-Depth Technical Guide to the Chemical Properties of 6-(2-Aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazine core is recognized as a privileged scaffold due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, delves into the molecule's structural nuances, including its critical tautomeric equilibria. It outlines a plausible synthetic pathway, details expected spectroscopic signatures for structural confirmation, explores its chemical reactivity for further derivatization, and discusses its potential in the landscape of modern drug discovery.

Molecular Structure and Physicochemical Properties

Core Structure and Nomenclature

This compound is a substituted asymmetric triazine (as-triazine). Its structure is characterized by a 1,2,4-triazine-5-one heterocyclic core. A key feature is the substitution at position C6 with an ortho-aminophenyl group, which introduces a primary aromatic amine functionality. Position C3 bears a mercapto group (-SH), which is integral to the molecule's reactivity and tautomeric behavior. The "(4H)" designation indicates the position of the hydrogen atom on the triazine ring, specifically on the nitrogen at position 4.

Tautomerism: A Critical Chemical Feature

A fundamental property of this molecule is its existence in a dynamic equilibrium between several tautomeric forms. This is not a trivial structural detail, as the predominant tautomer dictates the molecule's three-dimensional shape, its capacity for hydrogen bonding, and consequently, its interaction with biological targets.[4]

-

Thiol-Thione Tautomerism: The 3-mercapto group can exist as either a thiol (-SH) or a thione (C=S). In the solid state, similar heterocyclic systems often favor the thione form, while an equilibrium of both forms can be observed in solution.[5][6]

-

Amide-Iminol Tautomerism: The C5-oxo group in conjunction with the ring nitrogens allows for amide-iminol tautomerism, where the keto form (-C(=O)-NH-) can isomerize to the iminol form (-C(OH)=N-).

The interplay of these equilibria means the molecule can adopt several forms, with the thione-amide form generally being the most stable and frequently depicted.

Caption: Proposed synthetic workflow for the title compound.

Experimental Protocol: Cyclocondensation

This protocol is adapted from established methods for synthesizing similar 4-amino-3-mercapto-1,2,4-triazin-5(4H)-ones. [7][8] Objective: To synthesize this compound via cyclocondensation.

Materials:

-

2-Aminophenylglyoxylic acid (1.0 eq)

-

Thiocarbohydrazide (1.05 eq)

-

Aqueous Potassium Hydroxide (1N)

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

Dissolution: Dissolve 2-aminophenylglyoxylic acid (1.0 eq) in a minimal amount of 1N aqueous potassium hydroxide in a round-bottom flask equipped with a reflux condenser.

-

Addition of Reagent: To this solution, add an aqueous solution of thiocarbohydrazide (1.05 eq).

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., Ethyl Acetate/Hexane).

-

Work-up: After completion, cool the mixture to room temperature. The solution may become turbid.

-

Precipitation: Carefully acidify the cooled reaction mixture with glacial acetic acid until the pH is approximately 4-5. A precipitate should form.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold deionized water, followed by a small amount of cold ethanol to remove impurities.

-

Drying and Characterization: Dry the purified solid under vacuum. The final product should be characterized by melting point, IR, NMR, and Mass Spectrometry.

Causality Behind Experimental Choices

-

Basic Conditions: The initial use of potassium hydroxide is to deprotonate the carboxylic acid of the glyoxylic acid precursor, forming a soluble salt and facilitating the nucleophilic attack by the thiocarbohydrazide.

-

Thiocarbohydrazide: This reagent provides the N4-amino group and the C3-mercapto group in a single, efficient cyclization step.

-

Acidification: The final product is precipitated from the reaction mixture by neutralization. Acetic acid is a mild acid, suitable for precipitating the product without causing harsh hydrolysis of the triazine ring.

Spectroscopic and Structural Characterization

Unambiguous structural elucidation is paramount. A combination of spectroscopic techniques is required to confirm the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to show characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | -NH₂ (aminophenyl) | [9] |

| 3300 - 3100 | N-H Stretch | -NH (triazine ring) | [10] |

| ~3050 | C-H Stretch | Aromatic | [9] |

| 1700 - 1650 | C=O Stretch (Amide I) | Triazin-5-one | [9][10] |

| 1620 - 1580 | C=N Stretch | Triazine ring | [9] |

| 1590 - 1550 | N-H Bend | -NH₂ | [11] |

| 1250 - 1100 | C=S Stretch (Thione) | Thione | [9][12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

3.2.1. ¹H NMR Spectroscopy The ¹H NMR spectrum will confirm the presence of the aminophenyl group and various exchangeable protons. The chemical shifts are solvent-dependent, particularly for NH and SH protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment | Reference |

| 11.0 - 13.0 | broad singlet | -NH (triazine ring) | [10] |

| 7.5 - 6.5 | multiplet | 4H, Aromatic (aminophenyl) | [13][14] |

| ~5.0 | broad singlet | 2H, -NH₂ (aminophenyl) | [15] |

| Variable | broad singlet | 1H, -SH (thiol tautomer) | [5] |

3.2.2. ¹³C NMR Spectroscopy The ¹³C NMR spectrum will show distinct signals for the carbonyl, thione, and aromatic carbons.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Reference |

| ~175 - 180 | C=S (Thione) | [9] |

| ~160 - 165 | C=O (Amide) | [9] |

| ~150 - 155 | C3 & C6 (Triazine) | [14][15] |

| 145 - 115 | Aromatic Carbons | [14] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through analysis of fragmentation patterns.

-

Expected Molecular Ion: For C₉H₈N₄OS, the expected [M+H]⁺ peak would be at m/z 221.049.

-

Key Fragmentation: Fragmentation is likely to proceed through the loss of small, stable neutral molecules or radicals. A characteristic fragmentation pathway could involve the cleavage of the aminophenyl group or the breakdown of the triazine ring.

Sources

- 1. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.info [ijpsr.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scirp.org [scirp.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. US4252944A - 4-Amino-6-(2-carboxyphenyl)-3-mercapto-1,2,4-triazin-5(4H)-one - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. jmchemsci.com [jmchemsci.com]

- 10. Synthesis and Molecular Structure of 6-Amino-3-benzyl- mercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione [webbook.nist.gov]

- 12. connectjournals.com [connectjournals.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

Solubility and Stability of 6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one: A Comprehensive Analysis for Drug Development

An In-Depth Technical Guide

Abstract

6-(2-aminophenyl)-3-mercapto-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the 1,2,4-triazine class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2] The successful progression of any such candidate from discovery to a viable therapeutic agent is fundamentally dependent on a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive analysis of the solubility and stability of this compound. We delve into the molecular characteristics that govern these properties, present detailed, field-proven protocols for their experimental determination, and discuss the anticipated degradation pathways. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of triazine-based compounds, offering both theoretical grounding and practical methodologies for robust characterization.

Molecular Structure and Physicochemical Profile

The behavior of a molecule in various environments is dictated by its structure. The key to understanding the solubility and stability of this compound lies in its constituent functional groups: an aminophenyl moiety, a mercapto (thiol) group, and the triazinone heterocyclic core.

-

Aminophenyl Group: The primary aromatic amine (-NH₂) is basic and will be protonated (form -NH₃⁺) at acidic pH. This ionization dramatically increases aqueous solubility.

-

Mercapto (Thiol) Group: The thiol group (-SH) is weakly acidic and can deprotonate to form a thiolate anion (-S⁻) at neutral to alkaline pH. This group is a well-known site for oxidative instability, readily forming disulfide bridges (-S-S-).[3][4]

-

Triazinone Core: The heterocyclic ring contains multiple nitrogen atoms and a carbonyl group, providing sites for hydrogen bonding, which contributes to its polarity. The amide-like linkage within the ring could be susceptible to hydrolysis under harsh conditions.

This combination of an acidic (thiol) and a basic (amino) functional group confers an amphoteric character to the molecule, making its aqueous solubility highly dependent on pH.[5]

Table 1: Physicochemical Properties of this compound and Related Structures

| Property | Value / Prediction | Source / Comment |

| Molecular Formula | C₉H₈N₄OS | Based on structure |

| Molecular Weight | 220.25 g/mol | Calculated |

| Hydrogen Bond Donors | 4 (amino, thiol, 2 ring NH) | Calculated |

| Hydrogen Bond Acceptors | 4 (carbonyl O, 3 ring N) | Calculated |

| Predicted LogP | ~0.3 | For the related 6-(3-aminophenyl)-4H-1,2,4-triazin-5-one[6] |

| Appearance | Solid | Based on similar compounds[7] |

Solubility Profile and Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature.[8] For drug development, aqueous solubility is a critical parameter influencing absorption and bioavailability.[9] The principle of "like dissolves like" suggests that this polar molecule will have limited solubility in non-polar solvents but should be soluble in polar organic solvents and, to a pH-dependent extent, in aqueous media.[10]

The Critical Influence of pH

The aqueous solubility of this compound is expected to follow a "U-shaped" curve as a function of pH.

-

At Low pH (e.g., pH 1-4): The aminophenyl group becomes protonated (-NH₃⁺), forming a cationic species. This charge significantly enhances solubility.

-

Near Isoelectric Point (pI): At a specific pH where the net charge is zero, the molecule will exist predominantly as a neutral zwitterion, exhibiting its lowest aqueous solubility.

-

At High pH (e.g., pH 8-12): The mercapto group deprotonates (-S⁻), forming an anionic species, which again increases aqueous solubility.

The Henderson-Hasselbalch equation can be used to estimate the ionization state at a given pH, but experimental determination is crucial as it often deviates from ideal behavior in complex molecules.[11][12]

Experimental Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)

The equilibrium shake-flask method is the gold standard for solubility determination.[12]

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).

-

Sample Preparation: Add an excess amount of the solid compound to separate vials, ensuring a visible amount of undissolved solid remains at equilibrium.

-

Equilibration: Add a fixed volume (e.g., 1 mL) of each buffer to the corresponding vial. Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the clear supernatant, dilute it with a suitable mobile phase, and analyze the concentration using a calibrated, stability-indicating HPLC-UV method.

Visualization: Solubility Determination Workflow

Caption: Workflow for pH-dependent solubility determination.

Stability Profile and Degradation Pathways

Chemical stability is the ability of a substance to resist chemical change or decomposition. Forced degradation, or stress testing, is a critical process used to identify likely degradation products and establish the stability-indicating nature of analytical methods, as mandated by ICH guidelines.[13][14]

Anticipated Degradation Pathways

Based on the molecule's functional groups, the primary routes of degradation are expected to be oxidation and, to a lesser extent, hydrolysis.

-

Oxidative Degradation: This is the most probable instability concern. The thiol group is highly susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides, leading to the formation of a disulfide dimer.[15][16] The stability of thiols is often pH-dependent, with oxidation rates increasing in neutral to alkaline conditions where the more nucleophilic thiolate anion is present.[4]

-

Hydrolytic Degradation: The triazinone ring may undergo hydrolytic cleavage under strongly acidic or basic conditions, particularly at elevated temperatures.[17] This involves the breaking of amide-like bonds within the heterocyclic structure.

Experimental Protocol: Forced Degradation Studies

These studies intentionally stress the compound to accelerate degradation, typically aiming for 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Heat at 60-80°C for several hours.

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a shorter duration.

-

Oxidation: Dilute the stock solution with 3-6% H₂O₂. Keep at room temperature for several hours.

-

Thermal: Store the solid powder and a solution of the compound at elevated temperatures (e.g., 80°C).

-

Photolytic: Expose the solid powder and a solution to light meeting ICH Q1B requirements (UV and visible light).

-

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acid and base-stressed samples before analysis.

-

Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. Monitor the decrease in the parent peak area and the formation of new peaks corresponding to degradation products.

Visualization: Key Degradation Pathways and Stress Testing Workflow

Caption: Workflow for a comprehensive forced degradation study.

Data Presentation: Summary of Forced Degradation

Results from stress testing should be systematically tabulated to provide a clear overview of the molecule's lability.

Table 2: Example Forced Degradation Summary

| Stress Condition | Time (hr) | Temp (°C) | % Assay of Parent | % Degradation | No. of Degradants | Remarks |

| Control | 24 | RT | 99.8 | 0.2 | 0 | - |

| 0.1 N HCl | 24 | 80 | 91.5 | 8.5 | 2 | Minor degradation |

| 0.1 N NaOH | 8 | 40 | 85.2 | 14.8 | 3 | Moderate degradation |

| 3% H₂O₂ | 8 | RT | 45.7 | 54.3 | 1 (Major) | Significant degradation |

| Thermal (Solid) | 72 | 80 | 99.5 | 0.5 | 0 | Stable |

| Photolytic | - | - | 96.1 | 3.9 | 1 | Slight degradation |

Conclusion and Forward Outlook

This guide establishes that this compound is an amphoteric molecule whose aqueous solubility is fundamentally governed by pH. The presence of a thiol group renders it particularly susceptible to oxidative degradation, a critical factor that must be controlled during formulation and storage. Hydrolytic and photolytic degradation appear to be less significant but cannot be disregarded.

The protocols and theoretical frameworks provided herein offer a robust starting point for any research and development team. A comprehensive understanding of these solubility and stability characteristics is not merely an academic exercise; it is an essential prerequisite for designing effective analytical methods, developing stable formulations, and ultimately ensuring the safety and efficacy of new therapeutic agents derived from the 1,2,4-triazine scaffold.

References

- Celerant. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Vertex AI Search.

- The Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges.

- ResearchGate. (2025, August 10). Synthesis of 6-R-3-(2-Aminophenyl)-2Н-1,2,4-Thriazin-5-ones: Resources and Limitations.

- National Center for Biotechnology Information. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.

-

National Center for Biotechnology Information. (2006, March 17). Synthesis and Molecular Structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f]t[11][13][18]riazin-8(7H)-one. PubMed. Retrieved January 15, 2026, from

- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.

- BenchChem. (n.d.). Technical Support Center: Analytical Methods for 5-Phenyl-1,2,4-Triazine.

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Scholars Research Library. (2010). An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131.

- MDPI. (2022, November 1). Forced Degradation Studies on Agents of Therapeutic Interest.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- The Royal Society of Chemistry. (n.d.). COMMUNICATION.

- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.

- Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.

- ResearchGate. (2025, August 9). Study of pH-dependent drugs solubility in water.

- ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C.

- ResearchGate. (n.d.). Phase behavior of pH-dependent systems containing oil-water and fatty acid, fatty amine or both.

- PubChem. (2025, December 27). 6-(3-aminophenyl)-4H-1,2,4-triazin-5-one.

- Sigma-Aldrich. (n.d.). This compound.

- A Chemtek. (n.d.). 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one.

- National Center for Biotechnology Information. (2022, May 20). Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. PubMed.

- MDPI. (2022, July 20). An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites.

- Kasaai, M. R. (2025). Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview. Food Nutrition Chemistry, 3(1), 238.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. scirp.org [scirp.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 6-(3-aminophenyl)-4H-1,2,4-triazin-5-one | C9H8N4O | CID 153805892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. achemtek.com [achemtek.com]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. byjus.com [byjus.com]

- 11. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pharmtech.com [pharmtech.com]

- 14. biomedres.us [biomedres.us]

- 15. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview | Food Nutrition Chemistry [cae.usp-pl.com]

- 17. mdpi.com [mdpi.com]

- 18. books.rsc.org [books.rsc.org]

The Pharmacological Potential of Novel Triazinone Compounds: A Technical Guide for Drug Discovery

Abstract

The triazinone core, a versatile nitrogen-containing heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the pharmacological potential of novel triazinone derivatives. We delve into the key mechanisms of action and provide validated, step-by-step experimental protocols for the evaluation of their anticancer, anti-inflammatory, antiviral, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation therapeutics based on the triazinone scaffold.

Introduction: The Triazinone Scaffold - A Privileged Heterocycle

Triazinones are a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms and one carbonyl group. The three isomers, 1,2,4-triazinone, 1,3,5-triazinone, and 1,2,3-triazinone, offer a rich chemical space for the design and synthesis of novel therapeutic agents. The inherent structural features of the triazinone ring, including its planarity and the presence of multiple hydrogen bond donors and acceptors, facilitate its interaction with a diverse range of biological targets. This versatility has led to the development of triazinone derivatives with a wide array of pharmacological activities, making them a focal point of contemporary drug discovery efforts.[1][2] This guide will focus on the most promising and well-documented biological activities of these novel compounds.

Anticancer Activity: Targeting the Hallmarks of Cancer

Numerous studies have highlighted the potential of triazinone derivatives as potent anticancer agents.[1][3][4][5][6] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

-

Induction of Apoptosis: A primary mechanism by which triazinone compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[3] This is often achieved by modulating the expression of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio and activating caspases.[3]

-

Cell Cycle Arrest: Certain triazinone derivatives have been shown to arrest the cell cycle at specific checkpoints, most commonly the G2/M phase, thereby inhibiting cancer cell division and proliferation.[3]

-

Enzyme Inhibition: Triazinone-based compounds have been designed to target and inhibit various enzymes that are crucial for cancer progression. These include:

-

Topoisomerase II: Inhibition of this enzyme leads to DNA strand breaks and ultimately, cell death.[3]

-

Tyrosine Kinases (e.g., EGFR): Dysregulation of tyrosine kinase signaling is a common feature of many cancers. Triazinone derivatives have been developed as potent inhibitors of these kinases.[4][5]

-

Phosphoinositide 3-Kinases (PI3K) and mTOR: These are key components of a signaling pathway that is frequently hyperactivated in cancer, promoting cell growth and survival.[1][6]

-

Data Presentation: In Vitro Anticancer Activity of Exemplary Triazinone Compounds

| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound A | MCF-7 (Breast Cancer) | 0.82 | G2/M Arrest | [1] |

| Compound B | HCT116 (Colon Cancer) | 5.0 | Apoptosis Induction, EGFR Inhibition | [4] |

| Compound C | A549 (Lung Cancer) | 7.59 | Apoptosis Induction | [7] |

| Compound D | PC-3 (Prostate Cancer) | 20 | G0/G1 Arrest | [1] |

Experimental Protocols

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][8][9][10]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Protocol:

-

Cell Seeding:

-

Prepare a single-cell suspension of the desired cancer cell line in a complete culture medium.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in a final volume of 100 µL per well.

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of the triazinone compounds in the appropriate culture medium.

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include a vehicle control (the solvent used to dissolve the compounds, e.g., DMSO, at the same final concentration).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[10]

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

-

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][11][12][13]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

Step-by-Step Protocol:

-

Cell Treatment:

-

Seed and treat cells with the triazinone compounds as described in the MTT assay protocol.

-

-

Cell Harvesting:

-

After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.[12]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

FITC is typically detected in the FL1 channel and PI in the FL2 channel.

-

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][2][14][15][16]

Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the DNA. The fluorescence intensity of the stained cells is then measured by flow cytometry.[2][16]

Step-by-Step Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with triazinone compounds as previously described.

-

Harvest the cells and wash with PBS.

-

-

Fixation:

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-